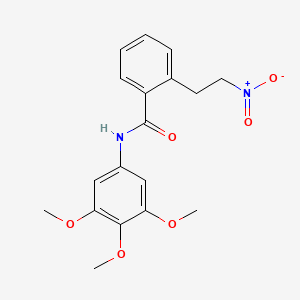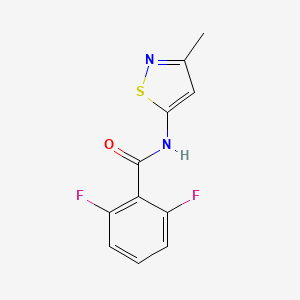
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide” is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene ring, a thiophene ring, and a carboxamide group . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .Applications De Recherche Scientifique
Inhibitor of JNK2 and JNK3 Kinases
This compound has been identified as a potent and selective inhibitor of JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways. Inhibition of these kinases can have therapeutic implications in diseases where these pathways are dysregulated .
Structural Studies
The compound has been used in structural studies, particularly in X-ray crystallography . The crystal structure of human JNK3 complexed with this compound has been determined, providing valuable insights into its binding mode and interactions with the kinase .
Drug Design
The compound is part of a novel series of inhibitors that are being explored in drug design . Its unique structure and potent inhibitory activity make it a valuable tool in the development of new therapeutic agents .
Anti-Inflammatory Potency
The anti-inflammatory potency of this compound has been evaluated in silico using molecular docking . The results suggest that it could be a potential 5-lipoxygenase (5-LOX) inhibitor . 5-LOX is an enzyme that plays a key role in inflammatory responses, and its inhibition can have therapeutic benefits in inflammatory diseases .
Synthesis of Hybrid Molecules
This compound has been used in the synthesis of hybrid molecules, combining different pharmacophores to enhance therapeutic efficacy . One such example is the synthesis of a pyrazolone-thiadiazole hybrid molecule .
Potential Applications in Neuroprotection
Given the structural similarity of this compound to antipyrine, a neuroprotective antioxidant drug, it could potentially have applications in neuroprotection . Further studies would be needed to explore this potential application .
Mécanisme D'action
Target of Action
The primary targets of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family , which plays a crucial role in cellular signaling pathways.
Mode of Action
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide: interacts with its targets, JNK2 and JNK3, by inhibiting their activity . X-ray crystallography has revealed a unique binding mode, where the 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Biochemical Pathways
The inhibition of JNK2 and JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide affects the MAPK signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The downstream effects of this inhibition are yet to be fully understood.
Result of Action
The molecular and cellular effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide ’s action are primarily the result of its inhibitory effect on JNK2 and JNK3. By inhibiting these kinases, it disrupts the MAPK signaling pathway, potentially affecting cell growth, differentiation, and apoptosis .
Orientations Futures
Propriétés
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c15-8-10-9-4-1-2-5-11(9)19-14(10)16-13(17)12-6-3-7-18-12/h3,6-7H,1-2,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEDJFZGROIGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)
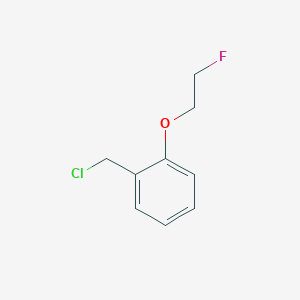


![N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2680560.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2680562.png)
![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680565.png)
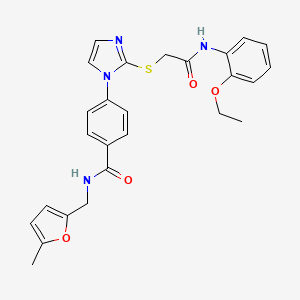
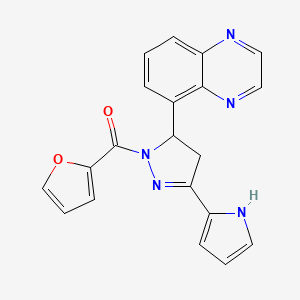
![N-{1-({2-[(4-fluorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2680570.png)
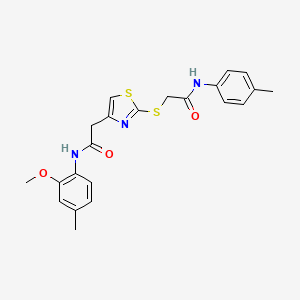
![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2680572.png)
